molecular formula C16H12O5 B1671905 Glycitein CAS No. 40957-83-3

Glycitein

Cat. No. B1671905
CAS RN: 40957-83-3
M. Wt: 284.26 g/mol
InChI Key: DXYUAIFZCFRPTH-UHFFFAOYSA-N
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Description

Glycitein is an O-methylated isoflavone which accounts for 5-10% of the total isoflavones in soy food products . It is a phytoestrogen with weak estrogenic activity, comparable to that of the other soy isoflavones . Glycitein can be transformed from Glycitin (glycitein 7-O-glucoside) by human intestinal flora .


Synthesis Analysis

The synthesis of Glycitein involves a set of enzymes within the phenylpropanoid pathway . A study identified two genes responsible for glycitein biosynthesis from two mutant lines . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .


Molecular Structure Analysis

The molecular structure of Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The sdf files of the small molecule structure of glycitein can be downloaded from the PubChem Organic Small Molecule Biological Dynamic Database .


Chemical Reactions Analysis

Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .


Physical And Chemical Properties Analysis

Glycitein has a molecular weight of 284.26 and a CAS No. of 40957-83-3 . It is stored at -20°C in powder form .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Plant Genomics and Metabolomics .

Summary of the Application

Glycitein isoflavones are important secondary metabolites in soybeans with functional benefits for human health . This research identified two genes responsible for glycitein biosynthesis in soybean seeds .

Methods of Application or Experimental Procedures

The study used mutant lines of soybeans, one showing the absence of glycitein isoflavones and the other showing changed peak positions on an HPLC chromatogram . The researchers analyzed transgenic hairy roots of soybeans expressing the identified genes .

Results or Outcomes

The study found that the overexpression of one of the genes resulted in the accumulation of malonylglycoside forms of 6-hydroxydaidzein . Co-expression of both genes increased the level of malonylglycitin but not of 6-hydroxydaidzein . These results indicate that these two genes are responsible for glycitein biosynthesis in soybean seed hypocotyl .

Glycitein in the Treatment of Colon Cancer

Specific Scientific Field

This research is in the field of Oncology and Pharmacology .

Summary of the Application

Glycitein has potential therapeutic applications in the treatment of colon cancer . This research used network pharmacology and molecular docking to elucidate the key targets and main pathways of glycitein .

Methods of Application or Experimental Procedures

The study used differentially expressed genes (DEGs) in colon cancer based on TCGA-COAD dataset screening . DEGs were input into the Connectivity Map (CMap) database to screen small molecule compounds with the potential to reverse colon cancer pathological function . Glycitein ranked first among the screened small molecule compounds .

Results or Outcomes

The study identified five potential targets of glycitein for treating colon cancer . Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were conducted on the potential genes targeted by glycitein in colon cancer treatment . The study provided a scientific basis for glycitein application in treating colon cancer .

Glycitein in the Treatment of Breast Cancer

Specific Scientific Field

This research is in the field of Oncology and Pharmacology .

Summary of the Application

Glycitein has potential therapeutic applications in the treatment of breast cancer . This research used network pharmacology and molecular docking to elucidate the key targets and main pathways of glycitein .

Methods of Application or Experimental Procedures

The study used differentially expressed genes (DEGs) in breast cancer based on TCGA-BRCA dataset screening . DEGs were input into the Connectivity Map (CMap) database to screen small molecule compounds with the potential to reverse breast cancer pathological function . Glycitein ranked first among the screened small molecule compounds .

Results or Outcomes

The study identified five potential targets of glycitein for treating breast cancer . Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were conducted on the potential genes targeted by glycitein in breast cancer treatment . The study provided a scientific basis for glycitein application in treating breast cancer .

Glycitein in the Treatment of Depression

Specific Scientific Field

This research is in the field of Neuroscience and Pharmacology .

Summary of the Application

Glycitein has potential therapeutic applications in the treatment of depression . This research explored the potential of glycitein in managing reserpine-induced depression and associated comorbidities in mice .

Methods of Application or Experimental Procedures

Reserpine (0.5 mg/kg; i.p.) administration for the first 3 days induced depression and associated comorbidities as evidenced by increased immobility time in forced swim test (FST) and tail suspension test (TST), along with reduced locomotor activity in the open field test (OFT) and increased latency to reach the platform in the Morris water maze (MWM) test . Glycitein (3 mg/kg and 6 mg/kg; p.o.) treatment for 5 days prevented the depressive effect of reserpine .

Results or Outcomes

Glycitein improved the spatial memory at both dose levels . In biochemical analysis, glycitein also reduced the brain TBARS and serum tumor necrosis factor-alpha (TNF-α) levels . Whereas, no significant effect was seen on the brain GSH level . Glycitein (6 mg/kg) was found to be more effective than the 3 mg/kg dose of glycitein . The results suggest that glycitein has the potential to manage depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress .

Glycitein in the Treatment of Prostate Cancer

Specific Scientific Field

This research is in the field of Oncology and Pharmacology .

Summary of the Application

Glycitein has potential therapeutic applications in the treatment of prostate cancer . This research used network pharmacology and molecular docking to elucidate the key targets and main pathways of glycitein .

Methods of Application or Experimental Procedures

The study used differentially expressed genes (DEGs) in prostate cancer based on TCGA-PRAD dataset screening . DEGs were input into the Connectivity Map (CMap) database to screen small molecule compounds with the potential to reverse prostate cancer pathological function . Glycitein ranked first among the screened small molecule compounds .

Results or Outcomes

The study identified five potential targets of glycitein for treating prostate cancer . Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were conducted on the potential genes targeted by glycitein in prostate cancer treatment . The study provided a scientific basis for glycitein application in treating prostate cancer .

Glycitein in the Treatment of Osteoporosis

Specific Scientific Field

This research is in the field of Endocrinology and Pharmacology .

Summary of the Application

Glycitein has potential therapeutic applications in the treatment of osteoporosis . This research explored the potential of glycitein in managing ovariectomy-induced osteoporosis in mice .

Methods of Application or Experimental Procedures

Ovariectomy (OVX) was performed to induce osteoporosis in female mice . The mice were then treated with glycitein (3 mg/kg and 6 mg/kg; p.o.) for 8 weeks . Bone mineral density (BMD) and bone mineral content (BMC) were measured using dual-energy X-ray absorptiometry (DXA) .

Results or Outcomes

Glycitein treatment significantly increased BMD and BMC in OVX mice . In addition, glycitein reduced serum levels of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRACP 5b) . These results suggest that glycitein has the potential to manage osteoporosis by inhibiting bone resorption .

Safety And Hazards

Glycitein is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Glycitein has shown potential in managing depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress . Sensory testing using processed products made from soybean seeds defective in glycitein isoflavones will be necessary to evaluate whether the absence of glycitein has a positive effect on the taste of processed foods such as soymilk, tofu, or natto .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUAIFZCFRPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193960
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycitein

CAS RN

40957-83-3
Record name Glycitein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40957-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycitein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCITEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A dried aglucone isoflavone material weighing 7.3 g and containing 49% genistein, 19% daidzein, and 4% glycitein is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,600
Citations
TT Song, S Hendrich, PA Murphy - Journal of Agricultural and …, 1999 - ACS Publications
… (1973) first isolated glycitein from soybeans and reported UV spectral data of glycitein. The UV spectral data for our glycitein were λ max (methanol) 257 (ε = 31622), 319 nm; λ max (…
Number of citations: 355 pubs.acs.org
SM Heinonen, A Hoikkala, K Wähälä… - The Journal of steroid …, 2003 - Elsevier
… In this study, the metabolism of soy isoflavones daidzein, genistein and glycitein was … The metabolic pathways of daidzein, genistein and glycitein are presented on the basis of …
Number of citations: 203 www.sciencedirect.com
C Lang'at-Thoruwa, TT Song, J Hu… - Journal of natural …, 2003 - ACS Publications
… , genistein, and glycitein (6), we proposed that glycitein could be … for glycitein (6) synthesis, in contrast to those required for genistein and daidzein, synthesis of the missing glycitein …
Number of citations: 45 pubs.acs.org
E Hui, SM Henning, N Park, D Heber, V Liang… - Journal of food …, 2001 - Elsevier
… Daidzein/glycitein, genistein and #avone were eluted at retention times 5.0, 6.6 and 10.4 … of daidzein and glycitein were overlapping. Therefore, the daidzein data also includes glycitein. …
Number of citations: 47 www.sciencedirect.com
YQ Zang, YY Feng, YH Luo, YQ Zhai… - Drug Development …, 2019 - Wiley Online Library
… This study evaluated the antitumor effects of glycitein on human gastric cancer cells and … that glycitein had significant cytotoxic effects on human gastric cancer cells. Glycitein markedly …
Number of citations: 38 onlinelibrary.wiley.com
K Shimoda, H Hamada - Molecules, 2010 - mdpi.com
… 5 were identified as glycitein 4'-O-β-maltoside and glycitein 4'-… CGTase to give glycitein 7-O-β-maltoside (6) and glycitein 7-… identified as glycitein 4'-O-β-maltoside (4) and glycitein 7-O-β…
Number of citations: 31 www.mdpi.com
BR Stephens, JA Bomser - Isoflavones: Chemistry, Analysis …, 2012 - books.google.com
… and tofu have 5–10% glycitein content, whereas milled soybeans (soy … glycitein may contribute to plant health and have beneficial effects in humans. Studies have shown that glycitein …
Number of citations: 3 books.google.com
H Huang, H Liang, KC Kwok - Journal of the Science of Food …, 2006 - Wiley Online Library
… The contents of the aglycones of isoflavone (daidzein, glycitein and genistein) of the soymilk … than daidzein and glycitein. Both the daidzein and glycitein contents decreased rapidly …
Number of citations: 78 onlinelibrary.wiley.com
AL Simons, M Renouf, S Hendrich… - Journal of agricultural …, 2005 - ACS Publications
… of glycitein was significantly greater than genistein ( 28). The aim of this study was to further characterize glycitein … the metabolites of glycitein using an in vitro fecal fermentation system. …
Number of citations: 67 pubs.acs.org
Q Zhang, NP Botting - Tetrahedron, 2004 - Elsevier
… In order to better understand, quantify and evaluate the biological activities of glycitein, there … of multiply 13 C-labelled glycitein derivative, which allows glycitein to be added to the range …
Number of citations: 29 www.sciencedirect.com

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